![molecular formula C18H22O4 B15213616 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione CAS No. 918413-53-3](/img/structure/B15213616.png)
3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione: is a chemical compound known for its unique structure and properties. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by the presence of two cyclohexyl groups attached to the furan ring, making it a dicyclohexyl derivative. Its molecular formula is C18H24O3, and it has a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the furan ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted furan compounds .
Scientific Research Applications
3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Furo[3,2-b]furan-2,5-dione, 3-(4-methoxyphenyl)-6-phenyl-
- Dihydronaphthofurans
Comparison: Compared to these similar compounds, 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties.
Properties
CAS No. |
918413-53-3 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,6-dicyclohexylfuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C18H22O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
ALINJAHXQRXHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C(C(=O)O3)C4CCCCC4)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
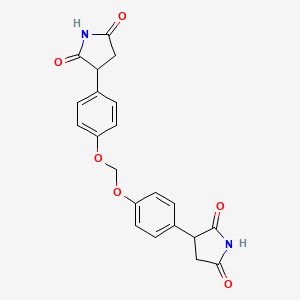


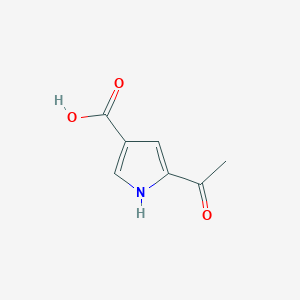
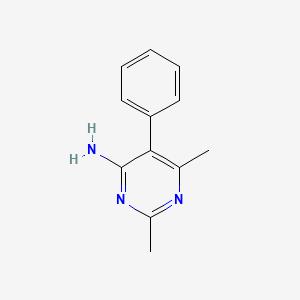
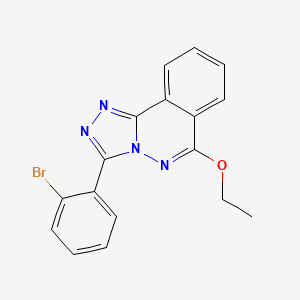
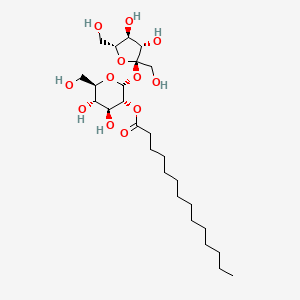

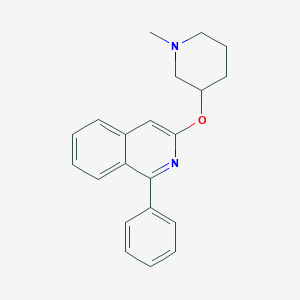
![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
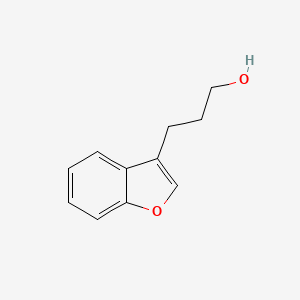
![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
